Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride
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Overview
Description
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-3-yl core, which is a common structure in many biologically active molecules.
Preparation Methods
The synthesis of Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride typically involves multiple stepsReaction conditions may include the use of methanesulfonic acid under reflux in methanol . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Scientific Research Applications
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other chromen-3-yl derivatives, such as:
Indole derivatives: Known for their biological activity and therapeutic potential.
Biological Activity
Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N1O6Cl
- Molecular Weight : 408.88 g/mol
- CAS Number : 13425-93-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells, particularly in colon cancer models.
The biological activity of the compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound acts as a histone deacetylase inhibitor (HDACI), which is crucial in regulating gene expression involved in cell cycle progression and apoptosis.
- Apoptotic Induction : In vitro studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. This was assessed using DAPI staining, which indicated nuclear disintegration in treated cells.
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives related to this compound on HCT-116 colon cancer cells. The results indicated:
- Compounds similar to methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
- The highest activity was observed in derivatives with specific substitutions on the aromatic ring, enhancing their interaction with cellular targets.
Compound | IC50 (mg/mL) | Activity Level |
---|---|---|
7a | 0.12 | High |
7g | 0.12 | High |
7d | 0.81 | Low |
Antioxidant Activity
The antioxidant potential was assessed using various assays measuring radical scavenging activity. The compound demonstrated significant activity:
- DPPH Scavenging Assay : The compound showed a notable reduction in DPPH radicals, indicating its effectiveness as an antioxidant.
Properties
Molecular Formula |
C23H26ClNO7 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C23H25NO7.ClH/c1-12-16-8-14(11-24-15-6-7-18(28-3)19(9-15)29-4)21(26)13(2)22(16)31-23(27)17(12)10-20(25)30-5;/h6-9,24,26H,10-11H2,1-5H3;1H |
InChI Key |
XFADHOUAYVIQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CNC3=CC(=C(C=C3)OC)OC)CC(=O)OC.Cl |
Origin of Product |
United States |
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